

Application Notes and Protocols for APC 366 in Histamine Release Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

APC 366 is a potent and selective inhibitor of mast cell tryptase, a key serine protease released during mast cell degranulation.[1][2][3][4][5] Tryptase has been implicated in the amplification of allergic and inflammatory responses, in part by promoting further histamine release from mast cells.[1][6][7] This autocrine and paracrine signaling cascade contributes to the pathophysiology of various allergic conditions, including asthma and allergic rhinitis.[3] APC 366, by inhibiting tryptase activity, serves as a valuable tool for investigating the role of tryptase in mast cell activation and as a potential therapeutic agent for mast cell-driven diseases.[2][3] These application notes provide a detailed protocol for utilizing APC 366 in histamine release assays using primary human mast cells.

Mechanism of Action

Upon activation by allergens (via IgE receptor cross-linking) or other stimuli, mast cells degranulate, releasing a host of inflammatory mediators, including histamine and tryptase.[6][7] The released tryptase can then act on adjacent mast cells, as well as on the original cell, to amplify the degranulation process and subsequent histamine release.[6][7][8] **APC 366** is a competitive, selective inhibitor of this mast cell tryptase.[9] By binding to the active site of tryptase, **APC 366** prevents it from cleaving its substrates, thereby disrupting the tryptase-mediated amplification loop of mast cell activation and reducing overall histamine release.[6][7]



Quantitative Data Summary

The inhibitory effect of **APC 366** on histamine release has been quantified in various studies using primary human mast cells from different tissues. The following tables summarize the key findings.

Table 1: Inhibition of Anti-IgE Induced Histamine Release by APC 366

Tissue Source	APC 366 Concentration (μM)	Pre-incubation Time (minutes)	Percent Inhibition of Histamine Release	Reference
Human Lung	10	30	~50%	[6]
Human Skin	1	30	Significant Inhibition	[7]
Human Skin	15 (IC50)	30	50%	[7]
Human Skin	100	30	~90%	[7]
Human Tonsil	100	30	Significant Inhibition	[7]

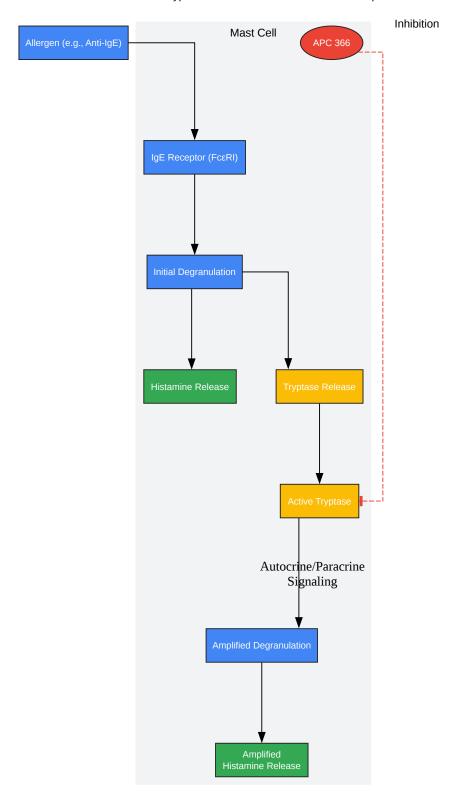
Table 2: Inhibition of Calcium Ionophore A23187 Induced Histamine Release by APC 366

Tissue Source	APC 366 Concentration (μΜ)	Pre-incubation Time (minutes)	Percent Inhibition of Histamine Release	Reference
Human Lung	Not Specified	30	Effective Inhibition	[6]
Human Skin	15 (IC50)	30	50%	[7]
Human Skin	100	30	~90%	[7]



Signaling Pathway Diagram

APC 366 Inhibition of Tryptase-Mediated Histamine Release Amplification



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Caption: APC 366 inhibits the tryptase-mediated amplification of mast cell degranulation.

Experimental Protocols

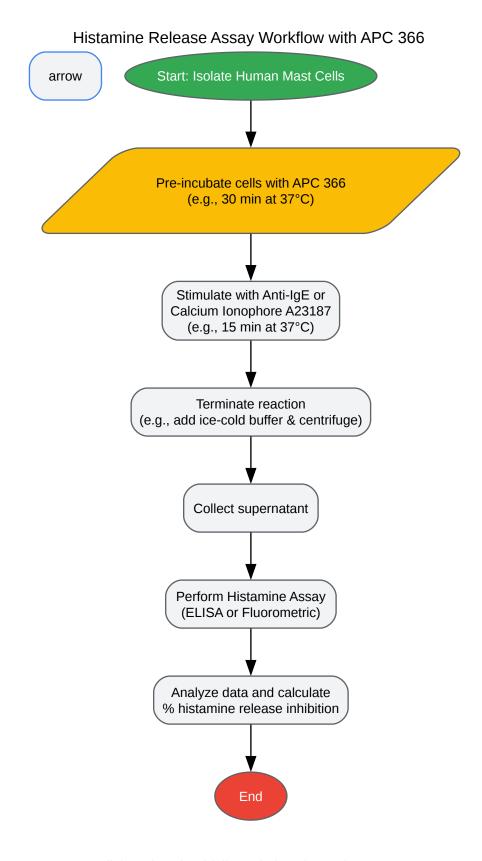
This section provides a detailed protocol for a histamine release assay using enzymatically dispersed human lung or tonsil mast cells to evaluate the inhibitory effect of **APC 366**.

Materials and Reagents

- Human lung or tonsil tissue
- Hanks' Balanced Salt Solution (HBSS)
- Collagenase
- Hyaluronidase
- DNase
- Fetal calf serum (FCS)
- APC 366 (Tocris, MedchemExpress, or other supplier)[2][4]
- Anti-IgE antibody or Calcium Ionophore A23187 (stimulus)
- Pipettes and sterile, low-protein-binding microcentrifuge tubes
- Water bath or incubator at 37°C
- Centrifuge
- Histamine detection kit (ELISA or fluorometric assay)
- Microplate reader

Experimental Workflow Diagram





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Caption: Workflow for assessing APC 366's effect on histamine release.



Detailed Protocol

- 1. Isolation of Human Mast Cells
- Obtain fresh human lung or tonsil tissue in accordance with ethical guidelines and institutional review board approval.
- Mince the tissue into small fragments.
- Digest the minced tissue with a mixture of collagenase, hyaluronidase, and DNase in HBSS to create a single-cell suspension.
- Filter the cell suspension to remove undigested tissue.
- Wash the cells with HBSS supplemented with FCS.
- The purity of mast cells can be assessed by staining with toluidine blue.
- 2. Histamine Release Assay
- Resuspend the isolated mast cells in HBSS.
- Aliquot the cell suspension into microcentrifuge tubes.
- Pre-incubation: Add varying concentrations of APC 366 (e.g., 1 μM to 100 μM) or vehicle control to the cell aliquots. Incubate for 30 minutes at 37°C.[6][7]
- Stimulation: Add the stimulus (e.g., anti-IgE at a pre-determined optimal concentration or 1 μM calcium ionophore A23187) to the cell suspensions. Incubate for 15 minutes at 37°C.[7]
- Controls:
 - Spontaneous release: Cells incubated with buffer only.
 - Maximum release: Cells stimulated without APC 366.
 - Total histamine: An aliquot of cells is lysed (e.g., by boiling or sonication) to determine the total histamine content.



- Termination: Stop the reaction by adding ice-cold HBSS and centrifuging the tubes at a low speed (e.g., 500 x g) for 10 minutes at 4°C to pellet the cells.[7]
- Carefully collect the supernatant for histamine analysis.
- 3. Histamine Measurement
- Determine the histamine concentration in the supernatants using a commercially available
 histamine ELISA kit or a fluorometric assay.[10] Follow the manufacturer's instructions for the
 chosen method.
- 4. Data Analysis
- Calculate the percentage of histamine release for each sample using the following formula:
 - % Histamine Release = [(Sample Histamine Spontaneous Release) / (Total Histamine Spontaneous Release)] x 100
- Calculate the percentage inhibition of histamine release by APC 366:
 - % Inhibition = [1 (% Histamine Release with APC 366 / % Histamine Release with Stimulus Alone)] x 100
- Plot the percentage inhibition against the concentration of APC 366 to generate a doseresponse curve and determine the IC50 value.

Conclusion

APC 366 is a valuable pharmacological tool for studying the role of mast cell tryptase in the amplification of histamine release. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize **APC 366** in their investigations of mast cell biology and the development of novel anti-inflammatory and anti-allergic therapeutics.

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